molecular formula C9H15N3 B11781554 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanamine

2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanamine

Cat. No.: B11781554
M. Wt: 165.24 g/mol
InChI Key: WTXDURVWELXZKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanamine typically involves the diastereoselective synthesis of trans-disubstituted pyrazolylcyclopropane building blocks. This process starts from easily available pyrazolecarbaldehydes. The key step in the synthesis is the Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .

Industrial Production Methods

These suppliers ensure quality control through techniques such as NMR, HPLC, LC-MS, and UPLC .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanamine is unique due to its cyclopropane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other pyrazole derivatives and contributes to its versatility in various research applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(1-propan-2-ylpyrazol-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C9H15N3/c1-6(2)12-5-7(4-11-12)8-3-9(8)10/h4-6,8-9H,3,10H2,1-2H3

InChI Key

WTXDURVWELXZKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2CC2N

Origin of Product

United States

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